n-(4-Fluorophenethyl)-2-methylbutan-1-amine
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Overview
Description
n-(4-Fluorophenethyl)-2-methylbutan-1-amine: is an organic compound that belongs to the class of phenethylamines. This compound features a fluorine atom attached to the phenethyl group, which is connected to a 2-methylbutan-1-amine moiety. The presence of the fluorine atom can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Fluorophenethyl)-2-methylbutan-1-amine typically involves the reaction of 4-fluorophenethylamine with 2-methylbutan-1-amine under specific conditions. One common method includes the use of reductive amination, where the amine group of 4-fluorophenethylamine reacts with an aldehyde or ketone derivative of 2-methylbutan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(4-Fluorophenethyl)-2-methylbutan-1-amine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Halogenation reactions can occur, where the fluorine atom may be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives, functionalized phenethylamines.
Scientific Research Applications
Chemistry: n-(4-Fluorophenethyl)-2-methylbutan-1-amine is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding affinities.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor for drug development.
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of n-(4-Fluorophenethyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards these targets, influencing its pharmacological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or receptor agonism/antagonism.
Comparison with Similar Compounds
Phenethylamine: A basic structure without the fluorine substitution.
4-Fluoroamphetamine: A similar compound with a fluorine atom on the phenethyl group but different amine substitution.
2-Methylbutan-1-amine: The amine moiety without the phenethyl group.
Uniqueness: n-(4-Fluorophenethyl)-2-methylbutan-1-amine is unique due to the combination of the fluorine-substituted phenethyl group and the 2-methylbutan-1-amine moiety. This structural arrangement can result in distinct chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C13H20FN |
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Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-11(2)10-15-9-8-12-4-6-13(14)7-5-12/h4-7,11,15H,3,8-10H2,1-2H3 |
InChI Key |
LWYOHYCLUFDUMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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